molecular formula C8H15N3 B11732510 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine CAS No. 1856060-95-1

1,4-dimethyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B11732510
CAS No.: 1856060-95-1
M. Wt: 153.22 g/mol
InChI Key: PYJCYXZGYLMCQH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-N-propyl-1H-pyrazol-5-amine can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with propylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Industrial production may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or THF.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions may require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazoles with various functional groups

Scientific Research Applications

1,4-Dimethyl-N-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the propyl group, leading to different chemical and biological properties.

    1-Propyl-1H-pyrazol-5-amine: Lacks the dimethyl groups, affecting its reactivity and applications.

    1,4-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine:

Uniqueness

1,4-Dimethyl-N-propyl-1H-pyrazol-5-amine stands out due to its unique combination of methyl and propyl groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1856060-95-1

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,4-dimethyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-5-9-8-7(2)6-10-11(8)3/h6,9H,4-5H2,1-3H3

InChI Key

PYJCYXZGYLMCQH-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NN1C)C

Origin of Product

United States

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